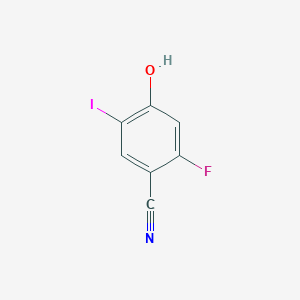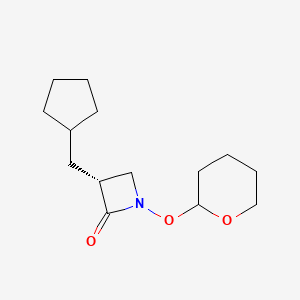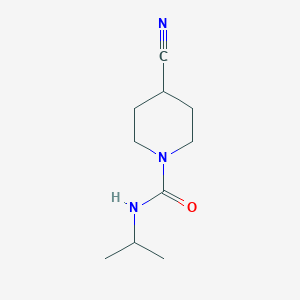![molecular formula C9H13NOS B1400875 [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol CAS No. 1030829-17-4](/img/structure/B1400875.png)
[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol
Vue d'ensemble
Description
[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol: is an organic compound with the molecular formula C9H13NOS It is characterized by a pyridine ring substituted with a methanol group at the 3-position and an isopropylthio group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloropyridine and isopropyl mercaptan.
Substitution Reaction: 2-chloropyridine undergoes a nucleophilic substitution reaction with isopropyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate to form 2-(propan-2-ylsulfanyl)pyridine.
Hydroxymethylation: The resulting 2-(propan-2-ylsulfanyl)pyridine is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: It can participate in various substitution reactions, particularly at the pyridine ring or the methanol group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction but often involve bases or acids as catalysts.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Alcohol Derivatives: Formed through reduction or substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Materials Science: It may be utilized in the synthesis of novel materials with unique properties.
Biology and Medicine:
Drug Development:
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme functions and interactions.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism by which [2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isopropylthio group and the pyridine ring are likely involved in binding interactions with molecular targets, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
2-(Propan-2-ylsulfanyl)pyridine: Lacks the methanol group, which may affect its reactivity and applications.
3-(Propan-2-ylsulfanyl)pyridine: The position of the isopropylthio group is different, leading to variations in chemical behavior.
2-(Methylsulfanyl)pyridin-3-yl]methanol: The methyl group instead of the isopropyl group can result in different steric and electronic effects.
Uniqueness:
Structural Features:
Propriétés
IUPAC Name |
(2-propan-2-ylsulfanylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7(2)12-9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZSZGFANCQTOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-bromophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1400799.png)










